9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound is a purino-pyrimidine dione derivative featuring a bicyclic core structure fused with a dihydropyrimidine ring. Key substituents include a benzyl group at the 9-position, a methyl group at the 1-position, and an (E)-3-phenylprop-2-enyl (cinnamyl) moiety at the 3-position. Such substitutions are critical for modulating physicochemical and pharmacological properties. The purine-pyrimidine hybrid scaffold is of interest in medicinal chemistry due to its structural similarity to nucleobases, enabling interactions with enzymes like kinases or adenosine receptors .
Properties
IUPAC Name |
9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-27-22-21(23(31)30(25(27)32)16-8-14-19-10-4-2-5-11-19)29-17-9-15-28(24(29)26-22)18-20-12-6-3-7-13-20/h2-8,10-14H,9,15-18H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZICHDQSYEDFL-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the benzyl and methyl groups through alkylation reactions. The phenylprop-2-enyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the double bonds or to reduce any ketone or aldehyde groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry: The compound might find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares its purino-pyrimidine dione core with derivatives such as 9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (RN: 846065-66-5) . Key differences include:
- Substituent Variations: 9-Position: The target compound has a benzyl group, while the analogue features a 4-ethoxyphenyl group. 3-Position: The target compound’s cinnamyl group contrasts with the 4-methylbenzyl group in the analogue.
Functional Group Impact
- Lipophilicity : The cinnamyl group (logP ~3.5) in the target compound may increase membrane permeability compared to the 4-methylbenzyl group (logP ~2.8) in the analogue .
- Electronic Effects : The ethoxyphenyl group in the analogue provides electron-donating effects, which could stabilize charge-transfer interactions absent in the benzyl-substituted target compound.
Research Findings and Data
Table 1: Comparative Analysis of Key Features
Hypothetical Pharmacological Implications
- The cinnamyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, whereas the ethoxyphenyl group in the analogue could favor π-π stacking with aromatic residues.
- Saturation differences might influence metabolic stability; tetrahydropyrimidine rings are less prone to oxidative metabolism than dihydro systems.
Biological Activity
9-benzyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine derivatives. Its structural complexity allows for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
This compound is characterized by a unique structure that combines multiple functional groups, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from purine derivatives and employing various coupling reactions to introduce the necessary substituents.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H25N5O2 |
| Molecular Weight | 425.50 g/mol |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The ability of the compound to fit into active sites allows it to modulate the activity of these targets effectively.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have demonstrated potent anticancer properties with IC50 values in the low micromolar range against MCF-7 and A549 cell lines .
- Antimicrobial Properties : The compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that derivatives can inhibit bacterial growth effectively at concentrations ranging from 200 μg/mL to 800 μg/mL .
- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which may be applicable in treating inflammatory diseases. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Compounds similar to this one have shown promising antioxidant capabilities, which are crucial for protecting cells from oxidative stress .
Case Studies
Several studies have explored the biological activity of related pyrimidine compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiazolidinone-pyrimidine hybrids on HepG2 and HCT116 cells, revealing promising results that warrant further investigation into their anticancer potential .
- Antimicrobial Evaluation : Another study synthesized various pyrimidine derivatives and tested them against multiple microbial strains, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize derivatives of purino-pyrimidine diones, and how can reaction parameters be optimized?
- Methodological Answer: Synthesis of purino-pyrimidine derivatives often involves multi-step pathways, such as condensation reactions between substituted aldehydes and heterocyclic precursors. For example, ionic liquids like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) have been used to facilitate one-pot synthesis under reflux conditions, reducing reaction times to 3–4 hours while maintaining yields >70% . Key parameters include temperature (80–120°C), solvent polarity, and catalyst selection. Variations in substituents (e.g., benzyl groups) require tailored purification methods, such as recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the stereochemistry of the (E)-3-phenylprop-2-enyl group and benzyl substituents. For example, coupling constants (J = 16 Hz in ¹H NMR) can distinguish E/Z isomers. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups like the dione moiety (C=O stretches at ~1700 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer: Solubility is typically tested in DMSO, ethanol, or aqueous buffers (pH 7.4) using UV-Vis spectroscopy to measure saturation concentrations. Stability studies involve HPLC or LC-MS to monitor degradation under physiological conditions (37°C, 24–72 hours). For example, analogs with fluorobenzyl groups show enhanced stability in serum-containing media due to reduced enzymatic hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or m/z values) require cross-validation with complementary techniques. For instance, X-ray crystallography can resolve ambiguous NOE correlations in crowded aromatic regions . Computational tools like DFT (Density Functional Theory) simulations predict ¹³C chemical shifts within ±2 ppm of experimental values, aiding assignments .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in purino-pyrimidine derivatives?
- Methodological Answer: A factorial design approach systematically varies substituents (e.g., benzyl vs. fluorobenzyl, allyl vs. propargyl groups) to assess their impact on biological activity. For example, 2-level factorial experiments (temperature, solvent, substituent position) can identify synergistic effects on kinase inhibition . Parallel synthesis of analogs (e.g., via aza-Wittig reactions) followed by high-throughput screening against target enzymes (e.g., PDEs or kinases) enables rapid SAR mapping .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., adenosine receptors), while QSAR models correlate logP values with membrane permeability. MD simulations (GROMACS) assess stability in lipid bilayers, identifying hydrophobic residues critical for blood-brain barrier penetration .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Methodological Answer: Optimize intermediates: For example, protecting the purine N-9 position with a benzyl group before introducing the allyl chain reduces side reactions. Catalytic systems like Pd/C or NiCl₂ in Suzuki-Miyaura couplings improve cross-coupling efficiency (>80% yield) for aryl-allyl linkages . Real-time monitoring via TLC or in situ IR spectroscopy identifies bottlenecks (e.g., incomplete deprotection).
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer: Conduct pharmacokinetic profiling (plasma half-life, bioavailability) to identify absorption/metabolism issues. For instance, poor aqueous solubility may limit in vivo activity despite strong in vitro binding. Formulation strategies (nanoparticle encapsulation, PEGylation) or prodrug design (e.g., esterification of dione groups) can enhance bioavailability .
Methodological Notes
- Data Contradiction Analysis: Cross-validate conflicting spectral data with orthogonal techniques (e.g., XRD vs. NMR) and consult computational models to reconcile anomalies .
- Theoretical Frameworks: Link SAR studies to receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) to rationalize activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
